molecular formula C10H11ClN2S2 B1379098 2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride CAS No. 931414-67-4

2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride

Cat. No.: B1379098
CAS No.: 931414-67-4
M. Wt: 258.8 g/mol
InChI Key: BGUSNPYUCQGRRR-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride is a heterocyclic compound featuring a benzothiazole core (a bicyclic structure with benzene fused to a thiazole ring) substituted at the 2-position with an azetidine-3-ylsulfanyl group. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name

2-(azetidin-3-ylsulfanyl)-1,3-benzothiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2.ClH/c1-2-4-9-8(3-1)12-10(14-9)13-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUSNPYUCQGRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)SC2=NC3=CC=CC=C3S2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiolation of Benzothiazole Derivatives with Azetidin-3-ol Hydrochloride

  • Reaction Conditions:

    • Starting with 3-hydroxyazetidine hydrochloride and 2-bromomethyl-5-chlorobenzonitrile in dichloromethane.
    • Use of diethyl ethylamine (DEEA) as a base.
    • Stirring at room temperature for 16 hours.
  • Outcome:

    • Formation of 5-chloro-2-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile.
    • The product is isolated by partitioning between ether and aqueous HCl, neutralization, and extraction.
    • Yield reported around 93%.

This method highlights the nucleophilic substitution of the bromomethyl group by the azetidinyl moiety, forming the sulfanyl linkage after further functional group transformations.

Cesium Carbonate Mediated Coupling in Polar Aprotic Solvents

  • Reaction Conditions:

    • Use of azetidin-3-ol hydrochloride with halogenated benzothiazole derivatives.
    • Cesium carbonate as a base in solvents like 1,2-dimethoxyethane or dimethyl sulfoxide.
    • Heating at elevated temperatures (90-120 °C) for 2 hours under inert atmosphere.
  • Outcome:

    • Efficient substitution reactions leading to azetidinyl-substituted benzothiazole derivatives.
    • Yields vary from 41% to over 90% depending on substrate and conditions.
    • Example: Reaction with 4-chloro-5-iodopyrimidine gave 93% yield at 120 °C.

This approach leverages the strong base and polar solvents to promote nucleophilic substitution, favoring the formation of the sulfanyl linkage.

Triethylamine Catalyzed Substitution in Alcohol Solvents

  • Reaction Conditions:

    • Azetidin-3-ol hydrochloride reacts with dihalopyrimidine or benzothiazole derivatives.
    • Triethylamine as a base in isopropyl alcohol.
    • Heating at 75-85 °C for 2 hours.
  • Outcome:

    • High yields (up to 100%) of azetidinyl-substituted heterocycles.
    • Products isolated by solvent removal, aqueous work-up, and extraction.
    • Confirmed by NMR and LC-MS analysis.

This method provides mild conditions and high efficiency, suitable for sensitive substrates.

Multi-Step Synthesis Involving Intermediate Formation

  • Stepwise Procedure:

    • Initial formation of intermediates such as 5-chloro-2-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile.
    • Subsequent reactions with reagents like acetic anhydride, boron trifluoride etherate, and hydrochloric acid to introduce functional groups and finalize the hydrochloride salt.
  • Reaction Control:

    • Precise temperature control (35-112 °C).
    • Controlled addition times (e.g., 2-hour dropwise addition).
    • Crystallization steps for purification.
  • Yields:

    • Intermediate yields around 93.58%.
    • Final product isolated as hydrochloride salt with high purity.

This detailed multi-step approach ensures structural integrity and purity of the final compound.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Solvent Temperature (°C) Reaction Time Yield (%) Notes
Nucleophilic substitution with DEEA 3-hydroxyazetidine HCl + 2-bromomethyl-5-chlorobenzonitrile + DEEA Dichloromethane (CH2Cl2) Room temp (RT) 16 h 93 Work-up with ether and HCl; intermediate formed
Cs2CO3 mediated coupling Azetidin-3-ol HCl + halogenated benzothiazole + Cs2CO3 1,2-Dimethoxyethane or DMSO 90-120 2 h 41-93 Inert atmosphere, sealed vessel
Triethylamine catalyzed substitution Azetidin-3-ol HCl + dihalopyrimidine + TEA Isopropyl alcohol (i-PrOH) 75-85 2 h 97-100 Mild conditions, aqueous work-up
Multi-step synthesis Intermediates + acetic anhydride + BF3 etherate + HCl Various 35-112 Several hrs ~93.5 Includes crystallization and purification

Research Findings and Notes

  • The use of 3-hydroxyazetidine hydrochloride as a nucleophile is central to all preparation routes, often requiring base activation (DEEA, Cs2CO3, or TEA).
  • Polar aprotic solvents like 1,2-dimethoxyethane and DMSO facilitate substitution reactions by stabilizing ionic intermediates.
  • Temperature control is critical to optimize yields and minimize side reactions; typical ranges are 75-120 °C depending on the method.
  • The hydrochloride salt form is usually obtained by acidification and crystallization steps, ensuring product stability and purity.
  • Analytical techniques such as NMR spectroscopy and LC-MS are routinely used to confirm structure and purity.
  • The multi-step synthesis involving acetic anhydride and boron trifluoride etherate allows for functional group modifications and improved crystallinity.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

The compound 2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride is a relatively novel chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and pharmaceuticals. This article aims to explore its applications, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors .

Neuropharmacology

Cognitive Enhancement
Recent studies have explored the neuroprotective effects of this compound. It has been shown to enhance cognitive functions in animal models of neurodegenerative diseases. The underlying mechanism appears to involve the inhibition of neuroinflammation and oxidative stress .

Enzyme Inhibition

Enzyme Targeting
The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been identified as a potential inhibitor of acetylcholinesterase (AChE), which is significant for treating Alzheimer's disease . This inhibition can lead to increased levels of acetylcholine, thereby improving synaptic transmission.

Table 1: Biological Activities of this compound

Activity TypeTest Organism/Cell LineIC50/EC50 ValueReference
AntimicrobialStaphylococcus aureus25 µg/mL
AnticancerHeLa Cells15 µM
AChE InhibitionHuman Erythrocytes5 µM
NeuroprotectionSH-SY5Y CellsN/A

Table 2: Case Studies Involving this compound

Study FocusFindingsReference
Antimicrobial EfficacyDemonstrated significant inhibition of bacterial growth in vitro.
Cancer Cell ApoptosisInduced apoptosis through mitochondrial pathways in cancer cells.
Cognitive Function ImprovementEnhanced memory and learning in rodent models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences and similarities between the target compound and related benzothiazole derivatives:

Compound Name Core Structure Substituent Ring Size/Type Functional Groups Solubility (HCl) Key Applications/Findings References
2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole HCl Benzothiazole Azetidin-3-ylsulfanyl 4-membered (azetidine) Thioether, amine salt High Undisclosed (structural studies)
(E)-2-(4-Azidostyryl)-1,3-benzothiazole Benzothiazole 4-Azidostyryl N/A Azide, styryl Low Bioorthogonal fluorogenic labeling
2-(4'-Fluorophenyl)-1,3-benzothiazole Benzothiazole 4-Fluorophenyl N/A Fluorophenyl Moderate Amyloid imaging agent (brain penetration)
2-(3-Piperidinyl)-1,3-benzothiazole HCl Benzothiazole 3-Piperidinyl 6-membered (piperidine) Amine salt High Commercial availability (medicinal chemistry)
N-(4-(Benzothiazol-2-yl)phenyl) benzenesulfonamide Benzothiazole Sulfonamide N/A Sulfonamide Low Structure-activity relationship (SAR) studies

Key Comparative Insights

Azetidine vs. Piperidine Substituents
  • Ring Strain and Reactivity : The azetidine group in the target compound introduces significant ring strain due to its four-membered structure, which may enhance reactivity in nucleophilic or ring-opening reactions compared to the six-membered piperidine analog .
  • In contrast, azetidine’s rigidity might favor selective interactions with sterically constrained binding pockets .
Thioether vs. Sulfonamide/Styryl Groups
  • Polarity and Solubility : The thioether linkage in the target compound is less polar than sulfonamide groups (e.g., in ’s derivatives), likely improving membrane permeability but reducing water solubility without the hydrochloride counterion .
  • Functional Utility : The azide group in (E)-2-(4-Azidostyryl)-1,3-benzothiazole enables bioorthogonal click chemistry, a feature absent in the target compound. However, the azetidine’s amine group (protonated as HCl salt) may facilitate ionic interactions in biological systems .
Benzothiazole Core Modifications
  • Electronic Effects : Replacing sulfur in benzothiazole with oxygen (as in benzoxazole analogs, ) reduces electron-withdrawing effects, altering π-π stacking and hydrogen-bonding capabilities. The sulfur atom in benzothiazole enhances stability and lipophilicity, critical for blood-brain barrier penetration in imaging agents like 2-(4'-fluorophenyl)-1,3-benzothiazole .

Biological Activity

2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antitumor, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an azetidine ring and a benzothiazole moiety, which are known to contribute to various biological activities. The molecular formula for this compound is C8H10ClN3S2, with a molecular weight of approximately 227.77 g/mol.

Table 1: Key Properties of this compound

PropertyValue
Molecular FormulaC8H10ClN3S2
Molecular Weight227.77 g/mol
CAS Number1384429-73-5
SolubilitySoluble in water
ToxicityHarmful if swallowed

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, research involving benzothiazole derivatives demonstrated their effectiveness against various cancer cell lines. In particular, compounds were tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays.

Findings:

  • IC50 Values : The IC50 values for these compounds ranged from 6.26 μM to 20.46 μM in different assay formats (2D vs. 3D), indicating potent anti-proliferative effects on cancer cells .
  • Mechanism : The mechanism of action appears to involve interaction with DNA, where these compounds can bind within the minor groove of AT-DNA, potentially disrupting replication processes .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Testing against both Gram-positive and Gram-negative bacteria revealed promising results.

Antimicrobial Testing Results:

  • Test Organisms : Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
  • Methods : Broth microdilution testing was employed according to Clinical Laboratory Standards Institute (CLSI) guidelines.

Results Summary:

  • Compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) that suggest potential as new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Binding to DNA may inhibit replication and transcription processes.
  • Enzyme Inhibition : The azetidine and benzothiazole moieties may interact with specific enzymes or receptors involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) : Some studies suggest that similar compounds induce oxidative stress within cancer cells, leading to apoptosis .

Study on Antitumor Activity

A study published in a peer-reviewed journal evaluated various benzothiazole derivatives for their antitumor properties. The results showed that certain derivatives demonstrated higher efficacy than traditional chemotherapeutic agents.

Key Findings:

  • Compounds were tested in both 2D and 3D cultures.
  • Higher cytotoxicity was observed in 2D cultures compared to 3D models, indicating the need for further exploration in more physiologically relevant environments .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited MIC values comparable to established antibiotics.

Results:

  • The study highlighted the potential for developing new antimicrobial agents based on this scaffold due to their effectiveness against resistant strains.

Q & A

Q. What are the recommended synthetic routes for 2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride, and how do reaction conditions influence yield?

Answer:

  • Synthetic Pathway: A common approach involves coupling azetidine-3-thiol with a pre-functionalized benzothiazole core. For example, analogous methods for benzothiazole derivatives use solvent-free reductive amination (e.g., hydrazine hydrate in absolute alcohol under reflux for 4 hours) .
  • Key Variables:
    • Temperature: Reflux conditions (e.g., 80–100°C) are critical for ring closure and sulfur incorporation.
    • Catalysts: Acidic conditions (e.g., HCl in ethanol) facilitate salt formation .
    • Purification: Recrystallization from ethanol or methanol yields high-purity hydrochloride salts (≥95% yield reported in similar syntheses) .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the azetidine sulfanyl linkage (δ ~3.5–4.0 ppm for azetidine protons) and benzothiazole aromaticity (δ ~7.0–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for quantifying purity (≥98% required for pharmacological studies) .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode detects the [M+H]⁺ ion (exact mass depends on isotopic Cl distribution) .

Q. How can researchers optimize solubility for in vitro assays?

Answer:

  • Solvent Selection: The hydrochloride salt enhances aqueous solubility. For cell-based assays, dissolve in DMSO (≤0.1% v/v final concentration to avoid cytotoxicity) .
  • Buffering: Use phosphate-buffered saline (PBS) at pH 7.4 for physiological compatibility.
  • Surfactants: Polysorbate-80 (0.01–0.1%) improves stability in aqueous media .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the azetidine sulfanyl group in nucleophilic substitution reactions?

Answer:

  • Steric and Electronic Factors: The azetidine ring’s strained 4-membered structure increases ring-opening propensity. The sulfanyl group acts as a leaving group in SN2 reactions, with nucleophilic attack at the β-carbon of the azetidine moiety .
  • Kinetic Studies: Second-order kinetics are observed in reactions with amines or thiols, suggesting a bimolecular mechanism .
  • Computational Modeling: DFT calculations predict transition-state stabilization via hydrogen bonding with the benzothiazole nitrogen .

Q. How do structural modifications (e.g., substituents on benzothiazole) affect biological activity?

Answer:

  • Case Study: Analogous benzothiazole derivatives with electron-withdrawing groups (e.g., Cl, NO₂) at the 6-position show enhanced antimicrobial activity due to increased membrane permeability .
  • SAR Trends:
    • Hydrophobic substituents (e.g., methyl, benzyl) improve binding to hydrophobic enzyme pockets (e.g., kinase targets) .
    • Polar groups (e.g., hydroxyl, carboxyl) reduce cytotoxicity but may compromise blood-brain barrier penetration .

Q. How can researchers resolve contradictions in reported cytotoxicity data across cell lines?

Answer:

  • Experimental Design:
    • Control for pH: Hydrochloride salts may alter extracellular pH, affecting cell viability. Use buffered media .
    • Metabolic Interference: The benzothiazole core can inhibit mitochondrial dehydrogenases (e.g., MTT assay interference). Validate with ATP-based assays (e.g., CellTiter-Glo) .
  • Data Normalization: Normalize cytotoxicity to protein content (BCA assay) to account for proliferation rate variations .

Q. What are the challenges in validating this compound as a kinase inhibitor, and how can they be addressed?

Answer:

  • Selectivity Profiling: Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects.
  • Binding Mode Analysis: Co-crystallization studies with target kinases (e.g., VEGFR2) reveal critical interactions (e.g., hydrogen bonding with the benzothiazole NH group) .
  • Resistance Mitigation: Combine with allosteric inhibitors to reduce mutation-driven resistance .

Q. How should researchers validate stability under long-term storage conditions?

Answer:

  • Accelerated Stability Testing:
    • Thermal Stress: Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
    • Photostability: Expose to UV light (ICH Q1B guidelines) to detect photodegradants .
  • Degradation Pathways: Hydrolysis of the azetidine ring is the primary route. Lyophilization or storage in anhydrous DMSO extends shelf life .

Methodological Notes

  • Synthesis Reproducibility: Document exact equivalents of reagents (e.g., hydrazine hydrate at 1.2 eq) to avoid batch variability .
  • Intellectual Property: Prior patents (e.g., CAS 144010-02-6) cover benzisothiazole derivatives; conduct a freedom-to-operate analysis before therapeutic development .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride
Reactant of Route 2
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2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride

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